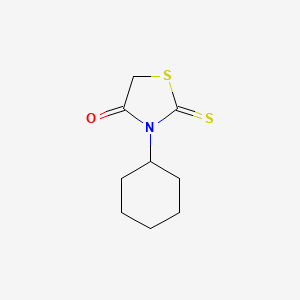

Rhodanine, 3-cyclohexyl-

Description

Significance of the Rhodanine (B49660) Scaffold in Contemporary Medicinal Chemistry Research

The rhodanine scaffold is a cornerstone in modern medicinal chemistry, primarily owing to its versatile biological activities. researchgate.netnih.gov Rhodanine derivatives have been extensively investigated and have shown potential as antibacterial, antiviral, anticancer, and anti-inflammatory agents. ontosight.aiscirp.orgbenthamdirect.com The structural versatility of the rhodanine ring, which allows for modifications at various positions, contributes significantly to its prominence in drug discovery and design. researchgate.netingentaconnect.com This adaptability enables the synthesis of large libraries of compounds for high-throughput screening, facilitating the identification of potent and selective modulators of enzymes and receptors. ingentaconnect.comnih.gov

The clinical success of epalrestat (B1671369), a rhodanine-containing drug used for the treatment of diabetic neuropathy, has further solidified the importance of this heterocyclic system in pharmaceutical research. nih.govbohrium.com Consequently, the rhodanine scaffold continues to be a focal point for the development of novel therapeutic agents targeting a wide spectrum of diseases, including diabetes, cancer, and Alzheimer's disease. researchgate.net

Historical Context and Evolution of Rhodanine Derivatives in Biological Sciences

The exploration of rhodanine and its derivatives in the biological sciences dates back several decades. Initially recognized for their antimicrobial properties, the scope of their biological activities has expanded significantly over time. nih.gov Early research primarily focused on the synthesis and basic biological evaluation of simple rhodanine derivatives.

The discovery of the diverse pharmacological potential of rhodanines marked a turning point, leading to more systematic investigations into their structure-activity relationships (SAR). nih.gov This evolution was driven by advancements in synthetic methodologies and a deeper understanding of the molecular mechanisms underlying various diseases. The journey of rhodanine derivatives from simple organic molecules to key components in the development of targeted therapies highlights the dynamic nature of medicinal chemistry.

Overview of N-Substituted Rhodanine Systems: Specific Emphasis on Cyclohexyl Substitution

N-substituted rhodanines are a significant subclass of rhodanine derivatives where the nitrogen atom of the rhodanine ring is functionalized with various substituents. This substitution plays a crucial role in modulating the physicochemical properties and biological activity of the resulting compounds. nih.gov The nature of the N-substituent can influence factors such as solubility, lipophilicity, and steric hindrance, all of which can affect how the molecule interacts with its biological target. encyclopedia.pubnih.gov

The introduction of a cyclohexyl group at the N-3 position, as seen in Rhodanine, 3-cyclohexyl-, imparts a bulky and lipophilic character to the molecule. encyclopedia.pub This specific substitution has been explored in the context of developing new therapeutic agents. For instance, studies have shown that the presence of a cyclohexyl group at the N-3 position can influence the anticancer activity of rhodanine derivatives. encyclopedia.pubnih.gov The synthesis of 3-cyclohexylrhodanine often serves as a starting point for the creation of more complex derivatives with potential applications in various therapeutic areas. nih.govderpharmachemica.com

Scope and Academic Relevance of Current Research on 3-Cyclohexylrhodanine Analogues

Current research on 3-cyclohexylrhodanine analogues is focused on synthesizing novel derivatives and evaluating their potential as therapeutic agents. These investigations often involve modifying the C-5 position of the 3-cyclohexylrhodanine core, typically through Knoevenagel condensation with various aldehydes, to generate a diverse range of compounds. nih.govderpharmachemica.com

A significant area of investigation is their potential as anticancer agents. For example, some 3,5-disubstituted rhodanine derivatives, where the N-3 position is occupied by a cyclohexyl group, have been evaluated for their inhibitory effects on cancer cell lines. encyclopedia.pubnih.gov Another promising avenue of research is the development of 3-cyclohexylrhodanine analogues as tyrosinase inhibitors, which have potential applications in treating hyperpigmentation disorders and in the food and cosmetic industries. nih.gov Furthermore, these analogues have been studied for their antioxidant properties. nih.gov The ongoing research in this area highlights the academic and pharmaceutical interest in 3-cyclohexylrhodanine as a versatile scaffold for the development of new bioactive molecules.

Detailed Research Findings on 3-Cyclohexylrhodanine Analogues

| Analogue | Target/Activity | Key Findings | Reference |

| (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues | Anti-tyrosinase and antioxidant | Analogues 2 and 3 showed potent inhibition of mushroom tyrosinase, with IC50 values of 5.21 ± 0.86 µM and 1.03 ± 0.14 µM, respectively, which were more potent than the standard, kojic acid. Analogue 3 also suppressed melanogenesis-associated proteins in B16F10 cells. | nih.gov |

| 3-Cyclohexyl-5-cinnamoylrhodanine | Anticancer (MCF-7 breast cancer cells) | Showed an inhibitory value of 77% at a concentration of 10 µg/mL. The study suggested that increasing the substituent mass at the N-3 position of the rhodanine ring could improve anticancer activity. | encyclopedia.pubnih.gov |

| Various 3-cyclohexylrhodanine derivatives | Antimicrobial | 3-cyclohexyl-2-thioxothiazolidin-4-one was used as a precursor to synthesize novel rhodanine derivatives that were screened for their antibacterial and antifungal activities. | derpharmachemica.com |

Structure

2D Structure

Properties

IUPAC Name |

3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS2/c11-8-6-13-9(12)10(8)7-4-2-1-3-5-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVOWLRQAIOPFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=O)CSC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212587 | |

| Record name | Rhodanine, 3-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6322-59-4 | |

| Record name | 3-Cyclohexylrhodanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006322594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6322-59-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rhodanine, 3-cyclohexyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CYCLOHEXYLRHODANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X98RR9VTZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Rhodanine, 3 Cyclohexyl and Its Derived Analogues

Direct Synthesis of the 3-Cyclohexyl-2-thioxothiazolidin-4-one Core

The construction of the fundamental 3-cyclohexylrhodanine ring system is achieved through various synthetic routes, including modern strategies like multi-component and one-pot reactions that enhance efficiency and reduce waste.

Multi-component Reaction (MCR) Strategies for Core Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, represent a highly efficient strategy for synthesizing complex molecules like rhodanine (B49660) derivatives. uniba.it A notable MCR approach for the synthesis of 3-cyclohexyl-2-thioxothiazolidin-4-one involves the three-component reaction of an amine (cyclohexylamine), carbon disulfide, and a dialkyl acetylenedicarboxylate (B1228247). researchgate.net This method is valued for its atom economy and the ability to generate the rhodanine core in a single, convergent step.

To enhance the sustainability of this process, green chemistry techniques such as ultrasound irradiation have been employed. researchgate.net Sonochemical-assisted procedures have demonstrated accelerated conversion rates and improved product quality compared to conventional stirring methods. researchgate.net For instance, the reaction between cyclohexylamine (B46788), carbon disulfide, and dialkyl acetylenedicarboxylate under ultrasound irradiation can produce N-cyclohexyl rhodanine in high yields. researchgate.net

| Entry | Amine | Method | Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Cyclohexylamine | Conventional Stirring | 120 | 70 |

| 2 | Cyclohexylamine | Ultrasound Irradiation | 2 | 99 |

One-Pot Sequential Reaction Protocols for Rhodanine Synthesis

One-pot sequential reactions offer another streamlined approach to the synthesis of the rhodanine core, minimizing the need for isolation of intermediates and thus saving time, solvents, and resources. semanticscholar.orgmdpi.com A prominent example is the one-pot, three-component synthesis from primary amines, carbon disulfide, and maleic anhydride (B1165640) in an aqueous medium. researchgate.net This process proceeds through a sequential Michael addition followed by an intramolecular amide bond formation to construct the heterocyclic ring. researchgate.net The use of water as a solvent makes this protocol an environmentally benign option for accessing rhodanine derivatives. researchgate.net

Utilization of Specific Precursors and Reagents in Core Construction

The choice of starting materials is crucial in dictating the pathway and efficiency of the synthesis of the 3-cyclohexylrhodanine core. Two primary methods are commonly documented.

One well-established route involves the reaction of cyclohexyl isothiocyanate with a mercaptoacetic acid derivative. nih.gov Specifically, a solution of methyl 2-mercaptoacetate and cyclohexyl isothiocyanate in a solvent like dichloromethane, with a base such as trimethylamine, is stirred at room temperature to yield the 3-cyclohexylrhodanine core. nih.gov

Another classic and effective method is a multi-step procedure starting from cyclohexylamine. nih.gov This process involves:

The reaction of cyclohexylamine and carbon disulfide in the presence of triethylamine (B128534) in ethanol (B145695) to form a dithiocarbamate (B8719985) salt precipitate. nih.gov

The addition of this precipitate to a solution of sodium chloroacetate (B1199739) and chloroacetic acid in water. nih.gov

Acid-catalyzed cyclization of the resulting intermediate by heating in hydrochloric acid to precipitate the final product, 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one. nih.gov

| Method | Key Precursors | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Isothiocyanate Route | Cyclohexyl isothiocyanate, Methyl 2-mercaptoacetate | Trimethylamine, Dichloromethane, Room Temperature | nih.gov |

| Dithiocarbamate Route | Cyclohexylamine, Carbon disulfide, Chloroacetic acid | Triethylamine, HCl, Heat | nih.gov |

Derivatization Strategies for Functionalizing the Rhodanine, 3-cyclohexyl- Scaffold

Once the 3-cyclohexylrhodanine core is synthesized, it can be further functionalized to create a diverse library of analogues. The most common site for modification is the C-5 position, which features an active methylene (B1212753) group, making it amenable to a variety of carbon-carbon bond-forming reactions.

Knoevenagel Condensation Reactions at the C-5 Position

The Knoevenagel condensation is a cornerstone reaction for derivatizing the rhodanine scaffold at the C-5 position. wikipedia.org This reaction involves the nucleophilic addition of the active methylene group at C-5 of the rhodanine ring to the carbonyl group of an aldehyde or ketone, followed by a dehydration step to yield an α,β-unsaturated product, typically a 5-benzylidene derivative. wikipedia.orgnih.gov

The reaction is generally carried out by refluxing a solution of 3-cyclohexylrhodanine and a substituted benzaldehyde (B42025) in a solvent like acetic acid, often in the presence of a base catalyst such as sodium acetate (B1210297) (NaOAc). nih.gov The choice of aldehyde allows for the introduction of a wide array of substituents, enabling the fine-tuning of the molecule's properties. researchgate.netnih.gov This reaction is highly efficient for creating (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues. nih.gov

| Product | Aldehyde Substituent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 4-Hydroxy | 5 | 85 |

| 2 | 3,4-Dihydroxy | 5 | 72 |

| 3 | 2,4-Dihydroxy | 5 | 75 |

| 4 | 2,5-Dihydroxy | 20 | 65 |

| 5 | 3-Hydroxy-4-methoxy | 5 | 91 |

Alkylation and Cycloalkylation Procedures on the Rhodanine Ring

Beyond condensation reactions, the active methylene group at the C-5 position of the rhodanine ring is also a target for alkylation and cycloalkylation. These reactions introduce sp³-hybridized carbon substituents at this position, further expanding the structural diversity of the scaffold. While direct examples on the 3-cyclohexyl derivative are less commonly detailed than Knoevenagel condensations, the general reactivity of the rhodanine ring allows for such transformations.

The C-5 position can be deprotonated by a suitable base to form a nucleophilic enolate, which can then react with various electrophiles, including alkyl halides. This allows for the direct introduction of alkyl or cycloalkyl groups. Methodologies developed for related heterocyclic systems, such as the C-5 alkylation of 2,3-dihydro-4-pyridones or the C-3 alkylation of 4-(pyrrolidin-1-yl)furan-2(5H)-one, provide a strategic blueprint for these transformations. nih.gov Such procedures can involve reactions with aldehydes and a reducing agent like triethylsilane in a one-flask procedure to furnish the alkylated derivatives. nih.gov Transition metal-catalyzed C-H activation and alkylation at the C-5 position, as demonstrated in other systems like 2-amino-1,4-naphthoquinones, also represent a potential modern approach for this functionalization. rsc.org

Synthesis of Bis-Rhodanine and Bridged Systems

The synthesis of bis-rhodanine structures, where two rhodanine rings are linked together, and bridged systems incorporating the rhodanine moiety, represent an advanced area of synthetic chemistry aimed at creating molecules with unique three-dimensional architectures and potentially novel biological activities. While specific examples for the direct synthesis of bis-(3-cyclohexylrhodanine) are not extensively documented in readily available literature, general methodologies for the synthesis of bis-rhodanine derivatives can be adapted.

One common approach involves the use of a bifunctional linker to connect two rhodanine units. For instance, a dihalide or a dialdehyde (B1249045) could react with two equivalents of a rhodanine precursor to form a bis-rhodanine compound. Microwave-assisted synthesis has been reported as an efficient method for the conversion of rhodanine derivatives to bis-rhodanine structures. nih.gov

Bridged heterocyclic systems are of significant interest in medicinal chemistry due to their rigid conformational structures. nih.gov The synthesis of bridged systems incorporating a 3-cyclohexylrhodanine moiety would likely involve multi-step sequences. One potential strategy could be the use of intramolecular cycloaddition reactions, where a 3-cyclohexylrhodanine derivative bearing a diene and a dienophile undergoes a Diels-Alder reaction to form a bicyclic bridged structure. While the literature describes the synthesis of various bridged ring systems, researchgate.netnih.gov specific examples starting from 3-cyclohexylrhodanine are not prevalent.

| General Strategy | Key Reactants | Potential Reaction Type | Potential Product |

|---|---|---|---|

| Bis-Rhodanine Synthesis | 3-Cyclohexylrhodanine, Dihaloalkane | Nucleophilic Substitution | Alkane-linked bis-(3-cyclohexylrhodanine) |

| Bridged System Synthesis | Functionalized 3-Cyclohexylrhodanine | Intramolecular Cycloaddition | Bicyclic system containing the 3-cyclohexylrhodanine moiety |

Formation of Amide and Ester Analogues

The synthesis of amide and ester analogues of 3-cyclohexylrhodanine can be approached by modifying the rhodanine ring or by introducing amide or ester functionalities through side chains. The rhodanine ring itself has a reactive methylene group at the C-5 position which is a common site for derivatization.

Amide Analogues: The preparation of N-acyl derivatives of 3-cyclohexylrhodanine can be achieved by reacting the parent compound with acyl chlorides or carboxylic acid anhydrides under basic conditions. researchgate.netresearchgate.netscielo.org.mx Furthermore, the introduction of a carboxamide group at the C-5 position can be accomplished through various synthetic routes. One common method is the Knoevenagel condensation of 3-cyclohexylrhodanine with an aldehyde, followed by further functional group transformations of the substituent to an amide.

Ester Analogues: Ester derivatives of rhodanine have been synthesized and analyzed for their potential biological activities. jjtujournals.com The synthesis of ester analogues of 3-cyclohexylrhodanine can be achieved through several methods. For instance, the C-5 position can be acylated to form an enol ester. Alternatively, a carboxylic acid-containing side chain can be attached to the rhodanine scaffold, followed by esterification. A study on (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues, which can be considered as enol-type ester derivatives, reported their synthesis via a Knoevenagel condensation. nih.govresearchgate.net

| Analogue Type | General Synthetic Method | Key Reagents |

|---|---|---|

| N-Acyl Amide | N-acylation | Acyl chloride, Base |

| C5-Carboxamide | Knoevenagel condensation and subsequent functional group manipulation | Aldehyde, Amine |

| C5-Enol Ester | Knoevenagel condensation with an appropriate aldehyde | Aldehyde, Base |

| Side-chain Ester | Esterification of a carboxylic acid-functionalized derivative | Alcohol, Acid catalyst |

Generation of Hybrid Molecules Incorporating the 3-Cyclohexylrhodanine Moiety

Hybrid molecules are chemical entities that combine two or more pharmacophores, with the aim of achieving a synergistic or additive biological effect. The 3-cyclohexylrhodanine moiety can be incorporated into hybrid molecules through various synthetic strategies, often involving the use of linkers to connect it to another pharmacologically active scaffold.

One approach is the synthesis of peptide-rhodanine conjugates. unc.edunih.govnih.gov This can be achieved by coupling the carboxylic acid group of an amino acid or a peptide to an amino-functionalized 3-cyclohexylrhodanine derivative, or vice versa, using standard peptide coupling reagents. Such conjugates are designed to combine the properties of the rhodanine core with the specific targeting or biological activity of the peptide.

Another strategy involves the "click chemistry" approach, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link a 3-cyclohexylrhodanine unit bearing an azide (B81097) or alkyne functionality to another molecule with the complementary functional group. ru.nl This method is known for its high efficiency and specificity.

| Hybrid Molecule Type | Linking Strategy | Key Functional Groups |

|---|---|---|

| Peptide-Rhodanine Conjugate | Amide bond formation | Carboxylic acid, Amine |

| Triazole-linked Hybrid | Click Chemistry (CuAAC) | Azide, Alkyne |

Stereochemical Control and Characterization in Synthetic Pathways

The stereochemistry of 3-cyclohexylrhodanine derivatives can be a crucial factor in their biological activity. The rhodanine ring itself is planar, but the introduction of substituents at the C-5 position can create a stereocenter.

Stereochemical Control: Enantioselective synthesis of rhodanine derivatives has been achieved using organocatalysis. nih.govacs.orgacs.org For instance, chiral squaramides have been used as catalysts in the [3+3] annulation reaction of rhodanine-derived ketoesters with pyrazolones to produce chiral spirorhodanine-pyran derivatives with excellent stereoselectivities. nih.govacs.orgacs.org While not specific to the 3-cyclohexyl derivative, these methods demonstrate the feasibility of controlling stereochemistry in rhodanine synthesis. The synthesis of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues has been reported, with the stereochemistry of the exocyclic double bond being confirmed. nih.gov

Characterization: The absolute structure of chiral rhodanine derivatives can be determined using various analytical techniques. X-ray crystallography is a powerful method for elucidating the three-dimensional structure of crystalline compounds, including the stereochemistry at chiral centers. mdpi.comresearchgate.net The crystal structure of 3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one has been reported, providing detailed information about its conformation. researchgate.netnih.gov Chiral High-Performance Liquid Chromatography (HPLC) is another essential technique for the separation and analysis of enantiomers of chiral rhodanine derivatives. sigmaaldrich.com

| Aspect | Methodology/Technique | Application |

|---|---|---|

| Stereochemical Control | Organocatalysis (e.g., chiral squaramides) | Enantioselective synthesis of rhodanine derivatives. nih.govacs.orgacs.org |

| Stereochemical Characterization | X-ray Crystallography | Determination of the absolute configuration of chiral centers. mdpi.comresearchgate.net |

| Chiral HPLC | Separation and quantification of enantiomers. sigmaaldrich.com |

Chemical Reactivity and Mechanistic Investigations of Rhodanine, 3 Cyclohexyl Derivatives

Exploration of Reaction Pathways and Proposed Mechanisms of Derivatization

The derivatization of Rhodanine (B49660), 3-cyclohexyl- predominantly proceeds through the Knoevenagel condensation, a nucleophilic addition of the active methylene (B1212753) group of the rhodanine ring to the carbonyl group of an aldehyde or ketone, followed by a dehydration step. This reaction is a cornerstone for creating 5-substituted derivatives, which are of considerable interest.

A key reaction pathway involves the condensation of Rhodanine, 3-cyclohexyl- with various substituted benzaldehydes. nih.gov This process is typically catalyzed by a base, such as sodium acetate (B1210297) in acetic acid, and proceeds by refluxing the reactants. nih.gov The proposed mechanism for this base-catalyzed condensation initiates with the deprotonation of the active methylene group at the C-5 position of the Rhodanine, 3-cyclohexyl- scaffold by the basic catalyst. This generates a highly reactive enolate ion, which acts as a nucleophile.

The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate. Subsequent protonation of the alkoxide ion, followed by the elimination of a water molecule (dehydration), yields the final (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one derivative. nih.govresearchgate.net The stereochemistry of the resulting double bond is typically found to be the Z-isomer. nih.gov

Theoretical studies on related rhodanine derivatives support this mechanistic framework. Density Functional Theory (DFT) calculations on 5-arylidene rhodanines indicate that the sulfur heteroatom of the rhodanine ring is a likely site for electrophilic attack in its sp3 hybridized state, while in a sp2 hybridized state, it becomes a privileged site for nucleophilic attack. scirp.org These computational insights provide a deeper understanding of the electronic factors governing the reactivity of the rhodanine core.

Nucleophilic and Electrophilic Reactivity Profiles of the Rhodanine, 3-cyclohexyl- Scaffold

The Rhodanine, 3-cyclohexyl- scaffold possesses distinct nucleophilic and electrophilic centers that dictate its reactivity.

Nucleophilic Reactivity: The primary site of nucleophilic reactivity is the active methylene group located at the C-5 position of the rhodanine ring. The two protons attached to this carbon are acidic due to the electron-withdrawing effects of the adjacent carbonyl (C=O) and thiocarbonyl (C=S) groups. This acidity facilitates the formation of a carbanion or enolate under basic conditions, which is a potent nucleophile. This nucleophilicity is harnessed in the Knoevenagel condensation, where the enolate attacks the electrophilic carbonyl carbon of aldehydes and ketones.

Electrophilic Reactivity: The main electrophilic center in the Rhodanine, 3-cyclohexyl- scaffold is the carbonyl carbon at the C-4 position. The electronegative oxygen atom polarizes the C=O double bond, rendering the carbon atom electron-deficient and susceptible to attack by nucleophiles. While this site is less commonly exploited for derivatization compared to the C-5 position, its electrophilicity is a key characteristic of the rhodanine ring system.

Computational studies on related carbonyl compounds, such as cyclohexanones and benzaldehydes, suggest that the electrophilicity is primarily governed by electrostatic attractions between the carbonyl compound and the incoming nucleophile. nih.govresearchgate.netrsc.org Frontier molecular orbital (FMO) interactions, while traditionally considered important, appear to have a less significant influence on the reactivity of these carbonyl compounds. nih.govresearchgate.netrsc.org This suggests that the electrostatic potential at the C-4 carbonyl carbon of Rhodanine, 3-cyclohexyl- plays a crucial role in its electrophilic character.

Influence of Catalysis and Reaction Conditions on Chemical Transformations

The chemical transformations of Rhodanine, 3-cyclohexyl-, particularly its derivatization via the Knoevenagel condensation, are highly sensitive to the choice of catalyst and reaction conditions.

Catalysis: Basic catalysts are essential for promoting the Knoevenagel condensation. Common catalysts include weak bases like sodium acetate in acetic acid, which facilitate the initial deprotonation of the active methylene group. nih.gov Piperidine (B6355638) is another effective catalyst for this transformation. nih.govresearchgate.netjuniperpublishers.com Mechanistic studies on piperidine-catalyzed Knoevenagel condensations suggest that the reaction can proceed through the formation of an iminium ion from the aldehyde and piperidine. This iminium ion is then attacked by the enolate of the active methylene compound. nih.govresearchgate.net The catalytic role of piperidine is thought to be in facilitating the elimination step, rather than activating the aldehyde electrophile. nih.gov

Reaction Conditions:

Solvent: The choice of solvent can significantly impact reaction rates and yields. Acetic acid is a common solvent for the sodium acetate-catalyzed condensation, providing a protic medium that can participate in the proton transfer steps of the mechanism. nih.gov

Temperature: The Knoevenagel condensation of Rhodanine, 3-cyclohexyl- with substituted benzaldehydes is typically carried out at reflux temperature, indicating that thermal energy is required to overcome the activation barrier of the reaction. nih.gov

Reaction Time: The duration of the reaction can vary depending on the specific reactants and conditions, ranging from 5 to 20 hours to achieve good yields of the desired products. nih.gov

Structure Activity Relationship Sar Studies of Rhodanine, 3 Cyclohexyl Analogues

Systematic Elucidation of Structural Features Governing Biological Efficacy

The biological efficacy of rhodanine (B49660) derivatives is significantly influenced by the nature of substituents at the N-3 and C-5 positions of the heterocyclic ring. nih.govresearchgate.net SAR studies have systematically explored these positions to determine the structural requirements for various biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.net The core rhodanine structure itself, a thiazolidin-4-one, provides a versatile backbone for chemical modification. nih.govresearchgate.net The presence of thiocarbonyl and carbonyl groups, along with sulfur and nitrogen atoms, allows for diverse interactions with biological targets. researchgate.net Research has consistently shown that 3,5-disubstituted rhodanine derivatives often exhibit enhanced biological activity compared to their 3- or 5-monosubstituted counterparts. nih.gov This suggests a synergistic effect when both positions are appropriately modified. nih.gov

Impact of Substituents at the N-3 (Cyclohexyl) Position on Activity Profiles

The substituent at the N-3 position of the rhodanine ring plays a crucial role in modulating the compound's biological activity. Studies have investigated a variety of substituents at this position, including alkyl, aryl, and carboxyalkyl groups. nih.govnih.gov The introduction of a cyclohexyl group at the N-3 position has been shown to influence the compound's inhibitory activity. For instance, in a study comparing different N-3 substituents, the change from a 2-chlorophenyl group to a 3-cyclohexyl group resulted in a slight decrease in anticancer activity against the MCF-7 breast cancer cell line. nih.gov This indicates that while bulky hydrophobic groups can be accommodated, the specific nature and conformation of the substituent are critical for optimal activity.

Further research has indicated a trend where increasing the mass of the substituent at the N-3 position can sometimes improve anticancer activity. nih.gov However, this is not a universal rule, as other studies have shown that increasing the size of N-substituents can lead to a decrease in activity, possibly due to steric hindrance. nih.gov For example, enlarging a methyl substituent to an isopropyl or benzyl (B1604629) group at the N-3 position has been associated with a two- to three-fold decrease in activity in some series. nih.gov The introduction of lipophilic groups, such as those that increase the permeability of the compound through cell membranes, at the N-3 position has also been suggested to potentially improve anticancer activity. nih.gov

Table 1: Impact of N-3 Substituents on Anticancer Activity

| Compound | N-3 Substituent | C-5 Substituent | Target Cell Line | % Inhibition |

|---|---|---|---|---|

| 19 | 2-chlorophenyl | Cinnamoyl | MCF-7 | 81% |

| 20 | 3-cyclohexyl | Cinnamoyl | MCF-7 | 77% |

| 21 | 3-benzyl | Cinnamoyl | MCF-7 | 71% |

Role of C-5 Position Modifications in Modulating Pharmacological Responses

The C-5 position of the rhodanine ring is another critical site for modification, and the introduction of various substituents at this position has a profound impact on the pharmacological profile of the resulting compounds. nih.govresearchgate.net The most common modification at this position is the introduction of a benzylidene moiety through a Knoevenagel condensation. mdpi.com The nature of the substituents on the aryl ring of the benzylidene group significantly influences the biological activity. nih.gov

Studies have shown that the introduction of a benzylidene moiety at the C-5 position generally enhances the biological activity of rhodanine derivatives. nih.gov For example, a 3-α-carboxy ethyl-5-benzylidene rhodanine derivative showed significantly higher cytotoxicity against HeLa cancer cells compared to the corresponding compound without the C-5 benzylidene group. nih.gov The electronic properties of the substituents on the benzylidene ring are also important. Both electron-donating and electron-withdrawing groups have been shown to be effective, depending on the specific biological target. nih.gov Furthermore, the introduction of hydrophobic substituents at the C-5 position has been found to enhance inhibitory effects against certain targets, likely due to interactions with hydrophobic pockets in the active site. nih.gov

Table 2: Influence of C-5 Substitution on HeLa Cell Growth Inhibition

| Compound | N-3 Substituent | C-5 Substituent | % Inhibition |

|---|---|---|---|

| 3 | α-carboxyethyl | None | 14.28% |

| 34 | α-carboxyethyl | 4-methoxybenzylidene | 52% |

Quantitative Structure-Activity Relationship (QSAR) Modelling

QSAR modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ymerdigital.com This approach is valuable for understanding the structural features that are important for activity and for predicting the activity of new, unsynthesized compounds. ymerdigital.com

2D-QSAR studies on rhodanine derivatives have been conducted to identify the key physicochemical properties that govern their cytotoxic activity. ymerdigital.comresearchgate.net These studies typically involve the calculation of various molecular descriptors that encode structural and physicochemical information. ymerdigital.com Multiple linear regression (MLR) is often used to develop a linear equation that correlates these descriptors with the observed biological activity. ymerdigital.com

For a series of N-substituted rhodanine derivatives, a 2D-QSAR study successfully explained their cytotoxic activity using a combination of two-dimensional and three-dimensional descriptors. ymerdigital.comresearchgate.net The developed model showed good statistical quality, indicating its ability to predict the activity of new compounds. ymerdigital.comresearchgate.net Such models can help in understanding the structure-activity relationships and guide the design of more potent anticancer agents. ymerdigital.com

3D-QSAR methodologies, such as Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the SAR by considering the three-dimensional properties of the molecules. researchgate.netnih.gov CoMSIA calculates steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around a set of aligned molecules and correlates these fields with their biological activity. jmaterenvironsci.commdpi.com

3D-QSAR studies have been applied to various series of rhodanine derivatives to elucidate the structural requirements for their activity as, for example, anticancer agents. scirp.orgscirp.org These studies generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease activity. mdpi.com For instance, a CoMSIA study on a series of 5-substituted benzylidene rhodanine derivatives designed for anticancer activity helped in understanding the favorable and unfavorable regions for different physicochemical properties. researchgate.net Such insights are invaluable for the rational design and optimization of new rhodanine-based therapeutic agents. scirp.orgscirp.org

Biological Activity Profiling of Rhodanine, 3 Cyclohexyl Derivatives: in Vitro Research Applications

Antimicrobial Activity Investigations

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

There is no specific data available in the scientific literature detailing the antibacterial efficacy of Rhodanine (B49660), 3-cyclohexyl- against specific Gram-positive and Gram-negative bacterial strains. General studies on other rhodanine derivatives have shown varied activity, which is highly dependent on the nature and position of substituents on the rhodanine core. For instance, substitutions at the 5-position of the rhodanine ring are known to significantly modulate the antibacterial spectrum and potency. Without experimental data, the activity of Rhodanine, 3-cyclohexyl- against strains such as Staphylococcus aureus or Escherichia coli cannot be determined.

Antifungal Properties and Spectrum of Action

Similarly, the antifungal properties and the spectrum of action for Rhodanine, 3-cyclohexyl- have not been specifically reported. While some rhodanine derivatives have demonstrated activity against various fungal pathogens, the influence of the 3-cyclohexyl substituent on this activity is unknown.

Mechanistic Insights into Antimicrobial Action (e.g., enzyme inhibition)

Mechanistic studies on the antimicrobial action of Rhodanine, 3-cyclohexyl- are absent from the current body of scientific literature. For the broader class of rhodanines, several mechanisms of action have been proposed, often involving the inhibition of essential microbial enzymes. However, without targeted research, it is not possible to ascertain if Rhodanine, 3-cyclohexyl- shares these mechanisms or possesses a novel mode of action.

Anticancer and Antiproliferative Activity Studies

The anticancer potential of rhodanine derivatives is an active area of research. However, detailed studies focusing on Rhodanine, 3-cyclohexyl- are scarce.

Efficacy Against Diverse Cancer Cell Lines

Specific data regarding the efficacy of Rhodanine, 3-cyclohexyl- against a diverse range of cancer cell lines is not available. One study comparing analogs noted that the replacement of a 2-chlorophenyl group at the N-3 position with a 3-cyclohexyl group resulted in a decrease in inhibitory activity, though specific IC50 values and the cell lines tested were not provided. To understand its potential, in vitro screening against a panel of human cancer cell lines (e.g., lung, breast, colon, prostate) would be necessary.

Molecular Mechanisms of Anticancer Action (e.g., protein modulation, cellular pathway interference, tubulin dynamics)

There is no available research detailing the molecular mechanisms underlying the potential anticancer action of Rhodanine, 3-cyclohexyl-. Investigations into the effects of this specific compound on key cellular processes such as protein modulation, interference with signaling pathways, or disruption of tubulin dynamics have not been reported.

Anti-diabetic Enzyme Inhibition Profiles

The potential of Rhodanine, 3-cyclohexyl- derivatives in the management of diabetes-related pathways is an area of scientific interest. Inhibition of key enzymes such as aldose reductase and alpha-amylase is a critical strategy in mitigating diabetic complications and managing postprandial hyperglycemia.

Aldose Reductase (ALR) Inhibitory Activity

Aldose reductase is a key enzyme in the polyol pathway, which becomes significantly active during hyperglycemic conditions. Its role in converting excess glucose to sorbitol is linked to the development of long-term diabetic complications. Despite the extensive investigation of various rhodanine derivatives as aldose reductase inhibitors, specific in vitro studies detailing the inhibitory activity of Rhodanine, 3-cyclohexyl- derivatives against aldose reductase are not extensively documented in publicly available scientific literature. Further research is required to characterize the potential of this specific chemical scaffold for ALR inhibition.

Alpha-Amylase Inhibitory Activity

Alpha-amylase is a crucial enzyme in the digestive system, responsible for breaking down complex carbohydrates into simpler sugars. Inhibiting this enzyme can help manage blood glucose levels, particularly after meals. While the broader class of rhodanine-containing compounds has been explored for anti-diabetic effects, dedicated research profiling the in vitro alpha-amylase inhibitory activity of derivatives specifically featuring the 3-cyclohexyl- substituent on the rhodanine core is limited in the current body of scientific publications.

Diverse Enzyme Inhibition Studies

Beyond anti-diabetic targets, derivatives of Rhodanine, 3-cyclohexyl- have been investigated for their ability to inhibit a range of other enzymes implicated in various physiological and pathological processes.

Tyrosinase Inhibition Activity

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. Its inhibition is a key strategy for the development of agents for skin hyperpigmentation disorders and is of great interest in the cosmetics industry. Research has been conducted on (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogs, which are derivatives of Rhodanine, 3-cyclohexyl-.

In a study, a series of these analogs were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. Several of these compounds demonstrated significantly more potent inhibition than the commonly used standard, kojic acid. nih.govnih.gov For instance, two specific analogs, referred to as compound 2 and compound 3 in the study, showed potent inhibitory activity. nih.gov Kinetic analysis revealed that these derivatives can act through different mechanisms; compound 2 was identified as a competitive inhibitor, while compound 3 acted as a non-competitive inhibitor of tyrosinase. nih.govnih.gov These findings suggest that the Rhodanine, 3-cyclohexyl- scaffold is a promising foundation for developing novel and potent tyrosinase inhibitors. nih.gov

Table 1: Mushroom Tyrosinase Inhibitory Activity of Selected (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one Analogs

| Compound | IC₅₀ (µM) |

| Analog 2 | 5.21 ± 0.86 |

| Analog 3 | 1.03 ± 0.14 |

| Kojic Acid (Standard) | 25.26 ± 1.10 |

IC₅₀ represents the concentration required to inhibit 50% of the enzyme's activity.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the regulation of the neurotransmitter acetylcholine. Inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. While various heterocyclic scaffolds, including different types of rhodanine derivatives, have been assessed for cholinesterase inhibition, specific and detailed in vitro studies on the inhibitory profiles of Rhodanine, 3-cyclohexyl- derivatives against both AChE and BChE are not prominent in the available scientific literature.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. Although the broader thiazolidinone class has been investigated for CA inhibitory activity, research focusing specifically on the efficacy and selectivity of Rhodanine, 3-cyclohexyl- derivatives against various carbonic anhydrase isoforms is not extensively covered in current scientific reports.

Phosphatase of Regenerating Liver (PRL-3) Inhibition

Rhodanine-based compounds have been identified as a promising class of inhibitors for the Phosphatase of Regenerating Liver (PRL-3), an enzyme implicated in cancer metastasis. researchgate.netnih.gov In vitro studies have demonstrated the potential of rhodanine derivatives to selectively target and inhibit PRL-3 activity.

A series of rhodanine derivatives have been synthesized and evaluated for their inhibitory effects on PRL-3. nih.gov Notably, certain benzylidene rhodanine derivatives have shown significant biological activity. nih.govunisi.it For instance, one of the most active compounds in a studied series, designated as compound 5e, exhibited an IC50 value of 0.9 µM in in vitro assays. nih.govunisi.it Further research has identified other rhodanine derivatives, such as CG-707 and BR-1, with potent PRL-3 inhibitory activity, displaying IC50 values of 0.8 µM and 1.1 µM, respectively. nih.gov These findings underscore the potential of the rhodanine scaffold as a basis for the development of selective PRL-3 inhibitors. nih.gov While these studies establish the activity of the broader rhodanine class, the specific contribution of a 3-cyclohexyl substituent to PRL-3 inhibition is an area requiring further focused investigation.

| Compound | IC50 (µM) | Target | Reference |

| Compound 5e | 0.9 | PRL-3 | nih.govunisi.it |

| CG-707 | 0.8 | PRL-3 | nih.gov |

| BR-1 | 1.1 | PRL-3 | nih.gov |

Antioxidant Activity Assessments

The antioxidant potential of various heterocyclic compounds has been a subject of considerable research interest. While the rhodanine scaffold is known to be a versatile core in medicinal chemistry, leading to a wide array of pharmacological activities, specific in vitro antioxidant studies on 3-cyclohexyl-rhodanine derivatives are not extensively documented in the currently available scientific literature. General screening methods, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, are commonly employed to evaluate the antioxidant capacity of novel compounds. mdpi.com However, detailed investigations and corresponding data tables focusing solely on the antioxidant properties of Rhodanine, 3-cyclohexyl- and its derivatives are limited. Further research is warranted to fully elucidate the antioxidant profile of this specific subclass of rhodanine compounds.

Antiviral Activity Investigations

The rhodanine scaffold has been identified as a valuable pharmacophore in the development of novel antiviral agents. mdpi.com A number of rhodanine derivatives have demonstrated significant in vitro activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Herpes Simplex Virus (HSV). nih.gov

In the context of anti-HIV research, various rhodanine-containing compounds have been synthesized and evaluated as potential inhibitors of viral enzymes, such as HIV-1 integrase. mdpi.com Studies have shown that certain rhodanine derivatives can inhibit both the 3'-processing and strand transfer steps of HIV-1 integration. mdpi.com

Furthermore, the antiviral activity of rhodanine derivatives has been investigated against HSV. nih.gov Research has indicated that these compounds can inhibit the replication of both HSV-1 and HSV-2 at nanomolar concentrations. nih.gov Some derivatives have also shown activity against acyclovir-resistant strains of HSV-2. unisi.it The primary mechanism of action for some of these compounds appears to be interference with the early stages of viral replication. unisi.it

While these findings highlight the broad-spectrum antiviral potential of the rhodanine class of compounds, specific data focusing on derivatives with a 3-cyclohexyl substituent is not extensively detailed in the reviewed literature. The synthesis of 3-cyclohexyl-2-thioxothiazolidin-4-one has been reported as a precursor for novel rhodanine derivatives, suggesting its utility in the generation of new antiviral candidates. However, comprehensive in vitro antiviral data for a series of 3-cyclohexyl-rhodanine derivatives is an area that would benefit from further investigation to establish clear structure-activity relationships.

| Compound Class | Virus | Activity | Reference |

| Rhodanine Derivatives | HIV-1 | Inhibition of viral replication | nih.gov |

| Rhodanine Derivatives | HSV-1 | Inhibition of viral replication | nih.gov |

| Rhodanine Derivatives | HSV-2 | Inhibition of viral replication (including acyclovir-resistant strains) | unisi.itnih.gov |

Computational and Theoretical Investigations on Rhodanine, 3 Cyclohexyl Systems

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

For rhodanine (B49660) derivatives, molecular docking studies have been pivotal in elucidating their interactions with various biological targets. These studies consistently show that the rhodanine core can engage in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. The 3-cyclohexyl substituent in Rhodanine, 3-cyclohexyl- is expected to play a significant role in its binding affinity. The cyclohexyl group, being bulky and hydrophobic, would likely occupy a hydrophobic pocket within the active site of a target protein.

A representative, though hypothetical, data table for the docking of Rhodanine, 3-cyclohexyl- against a putative kinase target is presented below. Such a table would typically be generated from docking software and would detail the predicted binding energy and key interacting residues.

| Parameter | Predicted Value | Interacting Residues |

| Binding Energy (kcal/mol) | -8.5 | |

| Hydrogen Bonds | 2 | ASN84, LYS33 |

| Hydrophobic Interactions | 4 | LEU10, VAL18, ALA31, ILE96 |

| π-π Stacking | Not Applicable |

Computational approaches, particularly reverse docking, can be employed to predict potential molecular targets for a given ligand. For Rhodanine, 3-cyclohexyl-, this would involve docking the molecule against a library of known protein structures. The results would be ranked based on binding affinity, suggesting a list of potential biological targets. The selectivity of the ligand for a particular target over others can also be assessed by comparing the docking scores across different proteins.

The rhodanine scaffold is known to be a "privileged structure" in medicinal chemistry, meaning it can bind to a variety of targets. nih.gov Therefore, Rhodanine, 3-cyclohexyl- could potentially interact with a range of proteins, including kinases, phosphatases, and other enzymes. The selectivity would be largely determined by the specific shape and chemical environment of the binding site and how well the 3-cyclohexyl group can be accommodated.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These methods can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

For rhodanine derivatives, DFT calculations have been used to determine parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netscirp.org The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

A DFT study of Rhodanine, 3-cyclohexyl- would likely reveal the distribution of electron density across the molecule. The electronegative oxygen and sulfur atoms in the rhodanine ring would be regions of high electron density, making them susceptible to electrophilic attack. The calculations would also help in understanding the influence of the 3-cyclohexyl group on the electronic properties of the rhodanine core.

A hypothetical table summarizing key quantum chemical parameters for Rhodanine, 3-cyclohexyl- is provided below.

| Parameter | Calculated Value (Illustrative) |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 3.5 D |

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. For ligand-protein complexes, MD simulations can be used to assess the stability of the binding mode predicted by molecular docking and to explore the conformational changes that may occur upon binding.

An MD simulation of Rhodanine, 3-cyclohexyl- bound to a protein target would start with the docked complex. The simulation would then track the movements of both the ligand and the protein over a period of nanoseconds or longer. Analysis of the simulation trajectory could reveal:

Stability of the complex: By monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms from their initial positions, the stability of the complex can be assessed. A stable complex will show relatively small fluctuations in RMSD.

Key interactions: The persistence of hydrogen bonds and hydrophobic contacts observed in the initial docked pose can be evaluated throughout the simulation.

Conformational changes: Both the ligand and the protein may undergo conformational changes to optimize their interaction. MD simulations can capture these dynamic adjustments.

In Silico Prediction of Biological Activity and Physicochemical Properties Relevant to Bioavailability Enhancement (e.g., via cyclodextrin (B1172386) complexation)

In silico models can be used to predict the biological activity and physicochemical properties of a molecule, which are important for its potential as a drug candidate. For Rhodanine, 3-cyclohexyl-, these predictions would be based on its chemical structure.

Quantitative Structure-Activity Relationship (QSAR) models, built on data from other rhodanine derivatives, could be used to predict the biological activity of Rhodanine, 3-cyclohexyl-. scirp.org These models correlate chemical structures with their observed biological activities.

Physicochemical properties relevant to bioavailability, such as solubility, lipophilicity (logP), and membrane permeability, can also be predicted using computational tools. The 3-cyclohexyl group is expected to increase the lipophilicity of the molecule, which could affect its solubility and permeability.

Furthermore, computational studies can explore strategies to enhance bioavailability, such as complexation with cyclodextrins. Molecular dynamics simulations can be used to study the formation and stability of an inclusion complex between Rhodanine, 3-cyclohexyl- and a cyclodextrin molecule. These simulations can provide insights into the geometry of the complex and the driving forces for its formation, which are typically hydrophobic interactions.

A hypothetical table of predicted physicochemical properties for Rhodanine, 3-cyclohexyl- is shown below.

| Property | Predicted Value (Illustrative) |

| Molecular Weight | 229.35 g/mol |

| LogP | 2.8 |

| Aqueous Solubility | Low |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 2 |

Future Directions and Emerging Trends in Rhodanine, 3 Cyclohexyl Research

Rational Design of Next-Generation Rhodanine (B49660), 3-cyclohexyl- Analogues

The rational design of new drug candidates is heavily reliant on understanding the Structure-Activity Relationship (SAR), which aims to convert structural data into informative relationships that guide the synthesis of improved compounds. drugdesign.org For rhodanine derivatives, the chemical scaffold allows for modifications at multiple positions, primarily the N-3 and C-5 positions of the rhodanine ring, which are crucial for biological activity. nih.govresearchgate.net The presence of the cyclohexyl group at the N-3 position is a key structural feature, and future design strategies focus on modifying the substituent at the C-5 position to enhance potency and selectivity.

The introduction of substituents at both the 3- and 5-positions of the rhodanine system has been shown to generally increase anticancer activity compared to monosubstituted derivatives. nih.gov SAR studies have indicated that for some cancer cell lines, enlarging the substituent at the N-3 position can be unfavorable for antiproliferative activity, possibly due to steric hindrance. nih.gov However, the cyclohexyl group serves as a foundational element in many designs, with further optimization focused on the C-5 position. For instance, in the design of anti-tyrosinase agents, a series of (Z)-5-(substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one analogues were synthesized, where variations on the benzylidene ring led to significant differences in inhibitory activity. mdpi.com Studies have shown that compounds with 3-hydroxy-4-methoxyl substituents on the phenyl ring at the C-5 position often exhibit moderate to potent tyrosinase inhibitory activity. mdpi.com

Future rational design will continue to leverage these SAR insights. By systematically altering the electronic and steric properties of the substituents at the C-5 position, researchers aim to optimize interactions with specific biological targets, thereby creating next-generation analogues with improved therapeutic profiles.

Exploration of Novel Biological Targets and Therapeutic Applications

The rhodanine core is recognized as a privileged heterocyclic structure in medicinal chemistry due to its wide spectrum of biological activities. nih.gov While Rhodanine, 3-cyclohexyl- derivatives have been explored for several applications, ongoing research is focused on identifying novel biological targets and expanding their therapeutic utility.

Historically, rhodanine derivatives have been investigated as antimicrobial, antiviral, and anticancer agents. nih.govresearchgate.net A significant area of research has been in oncology, where these compounds have shown activity against a variety of cancer cell lines, including leukemia, colorectal, prostate, breast, hepatocellular, and lung carcinoma. nih.gov A key molecular target in this area is the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in non-small cell lung cancer. researchgate.netf1000research.com Novel derivatives of 3-aminorhodanine have been designed and synthesized to target EGFR, showing potent antitumor effects. f1000research.com

Emerging therapeutic applications include:

Enzyme Inhibition: Beyond cancer, Rhodanine, 3-cyclohexyl- derivatives are being designed as specific enzyme inhibitors. For example, analogues have been developed as potent inhibitors of tyrosinase, an enzyme involved in melanin (B1238610) production, for potential use in treating hyperpigmentation disorders. mdpi.com Another critical target is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis, where rhodanine derivatives have been designed as novel antibacterial agents. nih.govresearchgate.net

Antiviral Activity: The rhodanine scaffold has demonstrated potential in developing antiviral agents, including those targeting HIV replication.

Antidiabetic Agents: The rhodanine derivative epalrestat (B1671369) is an established inhibitor of aldose reductase, used for treating diabetic neuropathy, highlighting the potential of this chemical class in metabolic diseases. nih.gov

Future exploration will likely involve high-throughput screening and target identification studies to uncover new proteins and pathways modulated by Rhodanine, 3-cyclohexyl- derivatives, opening doors to treatments for a broader range of diseases.

Advancements in Synthetic Methodologies for Sustainable Production

The pharmaceutical industry is increasingly adopting green chemistry principles to reduce its environmental impact. jddhs.com This involves designing chemical processes that minimize the use and generation of hazardous substances, reduce waste, and conserve energy. jddhs.comresearchgate.net The synthesis of Rhodanine, 3-cyclohexyl- and its derivatives is an area where these sustainable methodologies are being actively implemented.

Traditional organic syntheses often rely on hazardous solvents and toxic reagents. rasayanjournal.co.in Modern, greener approaches for rhodanine synthesis include:

Microwave-Assisted Synthesis: This technology can accelerate reaction rates, improve product yields, and enhance purity. It has been successfully applied to the synthesis of N-3 substituted rhodanine derivatives. researchgate.net

Solvent-Free and Aqueous Reactions: A significant advancement is the development of multi-component reactions (MCRs) that can be performed in water or under solvent-free conditions. jddhs.commdpi.com For instance, a catalyst-free and aqueous method for synthesizing rhodanine derivatives involves the coupling of primary amines (like cyclohexylamine), carbon disulfide, and acetylenic esters at room temperature, offering high yields and a minimal environmental footprint. researchgate.net

Use of Recyclable Catalysts: Green catalytic methods, including the use of recyclable catalysts like montmorillonite (B579905) K10 clay, are being employed to prevent hazardous waste and improve atom economy. researchgate.netmdpi.com

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and operates under mild conditions, reducing energy consumption and the formation of unwanted byproducts. jddhs.com

These advancements not only make the production of Rhodanine, 3-cyclohexyl- derivatives more environmentally friendly but also more efficient and cost-effective, aligning with the goals of sustainable development in the pharmaceutical sector. jddhs.com

Integration of Advanced Computational Approaches for Accelerated Discovery

Computer-aided drug design (CADD) has become an indispensable tool in medicinal chemistry for accelerating the discovery of new therapeutic agents. nih.gov For Rhodanine, 3-cyclohexyl- research, in silico methods are used to design and screen potential drug candidates, predict their activity, and understand their interactions with biological targets before committing to costly and time-consuming laboratory synthesis.

Key computational approaches being integrated into the research pipeline include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net Docking simulations have been used to study the interactions of Rhodanine, 3-cyclohexyl- analogues with the active sites of targets like mushroom tyrosinase and EGFR. researchgate.netmdpi.comf1000research.com These studies help elucidate the binding modes and guide the design of more potent inhibitors. f1000research.com

Quantitative Structure-Activity Relationship (3D-QSAR): 3D-QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. scirp.orgnih.gov These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can predict the activity of novel, unsynthesized compounds and provide insights into the structural features that are crucial for potency. nih.govnih.gov

Virtual Screening and Pharmacophore Modeling: Virtual screening allows for the rapid assessment of large compound libraries to identify potential hits. scirp.org Pharmacophore models define the essential spatial arrangement of features necessary for biological activity, which can be used as a query to search for new molecules with the desired properties.

ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds. scirp.org This early assessment helps to identify candidates with favorable drug-like properties and avoid late-stage failures in drug development.

By integrating these advanced computational approaches, researchers can more effectively prioritize which Rhodanine, 3-cyclohexyl- analogues to synthesize and test, significantly streamlining the path from initial concept to potential clinical candidate. researchgate.netscirp.org

Q & A

Q. How is 3-cyclohexylrhodanine synthesized, and what characterization techniques validate its purity?

Methodological Answer: The synthesis typically involves condensation reactions between cyclohexylamine and rhodanine precursors under controlled conditions (e.g., reflux in ethanol with catalytic acid). Key steps include:

- Cyclohexyl group introduction via nucleophilic substitution or cyclization .

- Purification using column chromatography or recrystallization.

Characterization employs: - NMR spectroscopy (¹H/¹³C) to confirm structural integrity.

- Mass spectrometry (MS) for molecular weight validation.

- High-performance liquid chromatography (HPLC) to assess purity (>95% threshold) .

Q. What safety protocols are recommended for handling 3-cyclohexylrhodanine in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles to avoid skin/eye contact (acute oral toxicity: Category 4; H302 hazard) .

- Ventilation: Use fume hoods to prevent inhalation of dust or vapors.

- Spill Management: Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- Emergency Response: For accidental ingestion, rinse mouth and seek medical attention immediately .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the bioactivity of 3-cyclohexylrhodanine derivatives?

Methodological Answer:

Q. What strategies resolve contradictions in biological activity data across studies on 3-cyclohexylrhodanine?

Methodological Answer:

- Data Triangulation: Compare assay conditions (e.g., cell lines, IC50 protocols) to identify variability sources. For example, antitrypanosomal activity discrepancies may arise from differences in T. brucei strains .

- Mechanistic Validation: Use siRNA knockdown or CRISPR-Cas9 to confirm target engagement (e.g., DPMS inhibition vs. off-target effects) .

- Meta-Analysis: Aggregate data from public repositories (ChEMBL, PubChem) to identify trends or outliers .

Q. How to design experiments to assess the dual antitumor and antitrypanosomal potential of 3-cyclohexylrhodanine derivatives?

Methodological Answer:

- Hybrid Scaffold Design: Combine rhodanine with pharmacophores like pyrazole or NSAID fragments (e.g., diclofenac) to enhance multi-target activity .

- In Vitro Screening:

- In Vivo Validation: Prioritize compounds with low cytotoxicity (CC50 >50 µM) for murine models of trypanosomiasis or xenograft tumors .

Methodological Frameworks for Experimental Design

How to apply the FINER criteria to formulate research questions on 3-cyclohexylrhodanine?

Methodological Answer:

- Feasible: Ensure access to synthetic precursors (e.g., cyclohexylamine) and assay platforms (e.g., high-throughput screening).

- Novel: Explore understudied targets (e.g., JSP-1 phosphatase) linked to rhodanine’s anticancer activity .

- Ethical: Adhere to biosafety protocols for handling cytotoxic compounds .

- Relevant: Align with global health priorities (e.g., neglected tropical diseases, drug-resistant cancers) .

Data Reproducibility and Validation

Q. What steps ensure reproducibility in synthesizing 3-cyclohexylrhodanine derivatives?

Methodological Answer:

- Detailed Documentation: Report reaction parameters (solvent, temperature, catalyst) and purification yields .

- Open Data Sharing: Deposit raw NMR/MS spectra in repositories like Zenodo or ChemRxiv .

- Collaborative Validation: Partner with independent labs to replicate synthesis and bioactivity results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.